
n-(3-Cyanophenyl)-4-methylthiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyanophenyl)-4-methylthiazole-5-carboxamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a cyanophenyl group, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanophenyl)-4-methylthiazole-5-carboxamide typically involves the reaction of 3-cyanophenyl isocyanate with 4-methylthiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and purification methods like recrystallization or chromatography ensures the efficient production of the compound.
化学反应分析
Types of Reactions
N-(3-Cyanophenyl)-4-methylthiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group or the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学研究应用
N-(3-Cyanophenyl)-4-methylthiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(3-Cyanophenyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
N-(3-Cyanophenyl)-4-methylthiazole-5-carboxamide can be compared with other similar compounds, such as:
N-(3-Cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide: This compound also contains a cyanophenyl group and a carboxamide group but differs in the presence of an oxadiazole ring and a biphenyl structure.
3-Cyanophenyl isocyanate: A related compound used as a starting reagent in the synthesis of various derivatives.
属性
分子式 |
C12H9N3OS |
|---|---|
分子量 |
243.29 g/mol |
IUPAC 名称 |
N-(3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H9N3OS/c1-8-11(17-7-14-8)12(16)15-10-4-2-3-9(5-10)6-13/h2-5,7H,1H3,(H,15,16) |
InChI 键 |
LJSSGCOHHZXHIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)C(=O)NC2=CC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




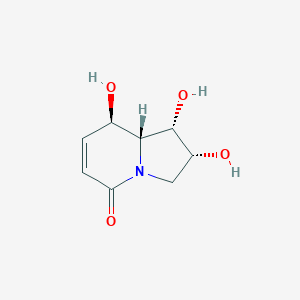
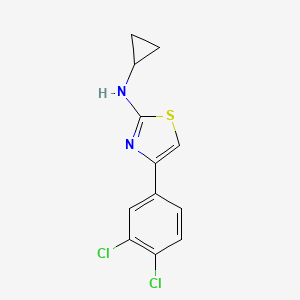
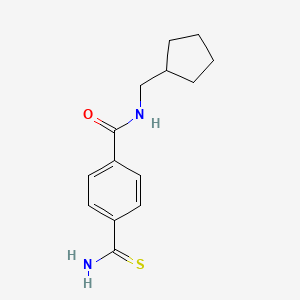

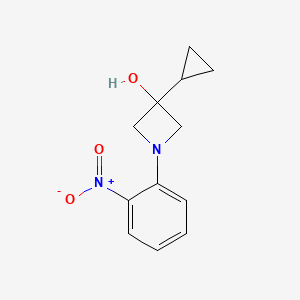
![3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid](/img/structure/B14898975.png)

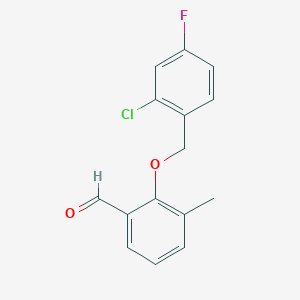



![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)
